molecular formula C14H14BrIO2 B041165 Bis(p-methoxyphenyl)iodonium bromide CAS No. 19231-06-2

Bis(p-methoxyphenyl)iodonium bromide

Cat. No. B041165
CAS RN: 19231-06-2
M. Wt: 421.07 g/mol
InChI Key: YDSNSDXMWRVLLI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of bis(p-methoxyphenyl)iodonium salts, including bromide, involves the use of diaryliodonium salts. McKerrow, Al‐Rawi, and Brooks (2012) demonstrated the arylation of α-amino acid methyl esters using bis[(3'-methoxycarbonyl)phenyl]iodonium bromide and related compounds, yielding good to high yields of N-aryl α-amino acids while maintaining the chiral integrity of the amino acids throughout the reaction sequence. The structures of these compounds were confirmed by IR, 1H, and 13C NMR spectroscopy, in addition to CHN microanalysis or high-resolution mass spectrometry (McKerrow, J., Al‐Rawi, J., & Brooks, P. (2012)).

Molecular Structure Analysis

The molecular structure of bis(p-methoxyphenyl)iodonium compounds can be intricate and has been elucidated through various analytical techniques. For instance, Hobson, Ladd, and Povey (1973) provided insights into the crystal and molecular structure of related bis(4-formyl-2-methoxyphenolato) complexes, highlighting the coordination patterns and hydrogen bonding that could also be relevant to understanding the structural features of bis(p-methoxyphenyl)iodonium bromide (Hobson, R. J., Ladd, M., & Povey, D. P. (1973)).

Chemical Reactions and Properties

Bis(p-methoxyphenyl)iodonium bromide participates in various chemical reactions. Its efficacy as a precursor in the radiosynthesis of complex molecules, as shown by Helfer et al. (2013), exemplifies its role in facilitating the incorporation of fluorophenol moieties into more complex structures (Helfer, A., Castillo Meleán, J., Ermert, J., Infantino, A., & Coenen, H. (2013)). Additionally, the work by Verma et al. (2016) on organoselenium and DMAP co-catalysis using bis(4-methoxyphenyl)selenide for the synthesis of bromo/iodo lactones further underscores the diverse chemical reactivity of bis(p-methoxyphenyl)iodonium-related compounds (Verma, A., Jana, S., Prasad, C., Yadav, A., & Kumar, S. (2016)).

Physical Properties Analysis

The physical properties of bis(p-methoxyphenyl)iodonium bromide, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For instance, Zhu (1994) discussed the preparation and characterization of phenyliodonium bis(perfluoroalkanesulfonyl) methides, providing insights into the stability and reactivity of iodonium compounds that are relevant for understanding the physical properties of bis(p-methoxyphenyl)iodonium bromide (Zhu, S. (1994)).

Chemical Properties Analysis

The chemical properties of bis(p-methoxyphenyl)iodonium bromide, such as its reactivity towards different nucleophiles, electrophilicity, and potential for oxidation or reduction, can be contextualized through the study of its reactions. For example, the work by Barton, Ley, and Meerholz (1979) on bis(p-methoxyphenyl) telluroxide as a mild oxidizing agent showcases the selective reactivity of bis(p-methoxyphenyl)iodonium compounds in oxidation reactions (Barton, D., Ley, S., & Meerholz, C. A. (1979)).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

Bis(p-methoxyphenyl)iodonium bromide is used as a co-initiator in the radical polymerization of acrylates . This process is used for the production of various types of polymer materials, which are used in various fields .

Methods of Application

The polymerization process involves three steps: initiation, growth of the polymer chain (propagation), and termination . The initiating step of polymerization requires the application of an appropriate photoinitiator . In this case, a dye is introduced as an absorber of light (photosensitizer) to the system, shifting the sensitivity of the photoinitiating system towards longer wavelengths .

Results or Outcomes

The polymerization rates of about 10^7 s^-1 and the degree of conversion of acrylate groups from 20% to 50% were observed . It was found that a benzoxazole derivative in the presence of iodonium salts effectively initiated the polymerization of acrylate monomers .

Photosensitization of Iodonium Salts in Photopolymerization of Acrylates

Specific Scientific Field

This application is also in the field of Polymer Chemistry .

Summary of the Application

Bis(p-methoxyphenyl)iodonium bromide is used in the photosensitization of iodonium salts in the photopolymerization of acrylates . This process involves the use of a dye and an electron donor (co-initiator) molecule .

Methods of Application

Active radicals are formed in a bimolecular electron transfer between the excited state of the dye and the co-initiator . Among the different co-initiators explored, a particular class corresponds to onium salts .

Preparation of Nanoparticles

Specific Scientific Field

This application falls under the field of Nanotechnology .

Summary of the Application

Bis(p-methoxyphenyl)iodonium bromide is used in the preparation of nanoparticles . Nanoparticles have a wide range of applications, including in medicine, electronics, and materials science .

Synthesis of Organic Dyes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Bis(p-methoxyphenyl)iodonium bromide is used in the synthesis of organic dyes . Organic dyes have a wide range of applications, including in textiles, printing, and digital imaging .

Study of Structure and Reactivity of Organic Molecules

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Bis(p-methoxyphenyl)iodonium bromide is used to study the structure and reactivity of organic molecules . This involves investigating how the structure of an organic molecule influences its chemical reactions .

Study of Structure and Reactivity of Inorganic Molecules

Specific Scientific Field

This application is in the field of Inorganic Chemistry .

Summary of the Application

Bis(p-methoxyphenyl)iodonium bromide is used to study the structure and reactivity of inorganic molecules . This involves investigating how the structure of an inorganic molecule influences its chemical reactions .

Safety And Hazards

Bis(p-methoxyphenyl)iodonium bromide is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

bis(4-methoxyphenyl)iodanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSNSDXMWRVLLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940894
Record name Bis(4-methoxyphenyl)iodanium bromide
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Molecular Weight

421.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(p-methoxyphenyl)iodonium bromide

CAS RN

19231-06-2
Record name Iodonium, bis(4-methoxyphenyl)-, bromide (1:1)
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Record name Bis(p-methoxyphenyl)iodonium bromide
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Record name Bis(4-methoxyphenyl)iodanium bromide
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Record name Bis(p-methoxyphenyl)iodonium bromide
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